molecular formula C15H15N3O4S B14095318 Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14095318
M. Wt: 333.4 g/mol
InChI Key: NJOSJBPDEMXBAU-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclic compounds containing active methylene groups with thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution . This reaction is carried out under reflux conditions for a specified period to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 7-methyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15N3O4S/c1-3-22-14(20)9-7(2)16-12-11(13(19)18-15(21)17-12)10(9)8-5-4-6-23-8/h4-6,10H,3H2,1-2H3,(H3,16,17,18,19,21)

InChI Key

NJOSJBPDEMXBAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)NC(=O)N2)C

Origin of Product

United States

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